molecular formula C16H12F3N3O3S B6527623 ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 1062292-61-8

ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B6527623
CAS No.: 1062292-61-8
M. Wt: 383.3 g/mol
InChI Key: DUMPTHUSCVBIAM-UHFFFAOYSA-N
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Description

The compound “ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate” is a heterocyclic compound . It contains a thieno[3,4-d]pyridazine core, which is a bicyclic system with a thiophene and a pyridazine ring . The molecule also contains a trifluoromethyl group, which is known to exhibit numerous pharmacological activities .


Molecular Structure Analysis

The molecular formula of the compound is C25H20F3N3O5S, with an average mass of 531.504 Da and a monoisotopic mass of 531.107605 Da . The structure contains a thieno[3,4-d]pyridazine core with an ethyl carboxylate, an amino group, and a trifluoromethyl-substituted phenyl group attached .

Mechanism of Action

Target of Action

CHEMBL517439, also known as ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, is a bioactive compound. The primary target of this compound is the human adenosine A1 receptor . This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological functions.

Mode of Action

The compound interacts with its target, the adenosine A1 receptor, in an allosteric manner . Allosteric modulation refers to the regulation of a protein by binding an effector molecule at a site other than the protein’s active site. The result of this interaction is a change in the receptor’s conformation, which can either enhance or inhibit its activity.

Properties

IUPAC Name

ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c1-2-25-15(24)12-10-7-26-13(20)11(10)14(23)22(21-12)9-5-3-8(4-6-9)16(17,18)19/h3-7H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMPTHUSCVBIAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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